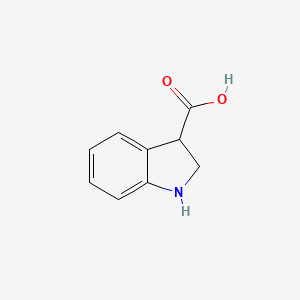
Acide indoline-3-carboxylique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of indoline-3-carboxylic acid derivatives often involves innovative methods to introduce the carboxylic acid functionality into the indoline framework. Notably, the carboxylic acid catalyzed three-component aza-Friedel-Crafts reactions have been developed for the synthesis of 3-substituted indoles, which can be transformed into various biologically active compounds. This method provides a novel and efficient approach for synthesizing 3-substituted indoles, including indoline-3-carboxylic acid derivatives (Shirakawa & Kobayashi, 2006). Another noteworthy synthesis involves the metal-free intramolecular amino-acyloxylation of 2-aminostyrene for the synthesis of 3-acyloxyl indolines in water, showcasing an environmentally friendly and efficient method for indoline derivatives synthesis (Liu & Wang, 2017).
Molecular Structure Analysis
The crystal structure of indole-3-carboxylic acid, closely related to indoline-3-carboxylic acid, shows the presence of centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers. These dimers are linked into a sheet structure through peripheral intermolecular hydrogen bonds, illustrating the compound's potential for forming structured networks (Smith, Wermuth, & Healy, 2003).
Chemical Reactions and Properties
Indoline-3-carboxylic acid derivatives participate in various chemical reactions, highlighting their reactivity and potential as intermediates in organic synthesis. For instance, the synthesis of polycyclic indolines through copper-catalyzed cascade reactions between propargylic carbamates and indoles demonstrates the compound's versatility in forming complex structures (Li et al., 2017).
Physical Properties Analysis
The fluorescence and photophysical behavior of indoline and its derivatives, such as indoline-2-carboxylic acid (I2CA), have been extensively studied. These compounds display well-separated 1La and 1Lb states and exhibit pH-dependent absorption and fluorescence characteristics. Such properties make indoline derivatives valuable as fluorescent probes in biochemical research (Allen et al., 2003).
Chemical Properties Analysis
Indoline-3-carboxylic acid and its derivatives are crucial in the synthesis of complex molecules, showcasing a wide range of chemical properties that facilitate various organic reactions. For example, the carboxylic acid-promoted single-step indole construction from anilines and ketones via aerobic cross-dehydrogenative coupling illustrates the compound's role in facilitating the synthesis of indoles, a cornerstone in organic chemistry (Ren et al., 2018).
Applications De Recherche Scientifique
Synthèse de composés biologiquement actifs
Les dérivés de l'acide indoline-3-carboxylique sont essentiels dans la synthèse de divers composés biologiquement actifs. Ces dérivés sont souvent utilisés comme blocs de construction dans le développement de produits pharmaceutiques en raison de leur partie indole, qui est une structure courante dans de nombreux agents thérapeutiques naturels et synthétiques . Par exemple, ils jouent un rôle crucial dans la création de traitements contre le cancer, les infections microbiennes et divers troubles.
Développement de nouveaux médicaments
Les dérivés esters de l'this compound ont été essentiels au développement de nouveaux médicaments. Notamment, des composés comme l'Arbidol et le tropisétrome ont été synthétisés en utilisant ces dérivés . Ces médicaments ont des applications cliniques significatives, le tropisétrome étant utilisé comme antiémétique et l'Arbidol servant d'agent antiviral.
Catalyse et synthèse chimique
Des progrès récents ont été réalisés dans les méthodes de cyclisation de l'indole, conduisant à des dérivés de l'this compound. Ces méthodes impliquent la formation d'imines et leur cyclisation ultérieure, ce qui est essentiel dans la synthèse d'analogues polyaromatiques d'indoles ayant une activité biologique . De tels processus sont fondamentaux dans la recherche en chimie organique et en chimie médicinale.
Techniques de translocation à un carbone
Des méthodes innovantes en cascade monotope ont été développées pour la synthèse d'acides indoline-3-carboxyliques. Ces méthodes impliquent un processus de translocation à un carbone, qui est une technique de pointe en synthèse organique. Cette approche a été étendue pour produire des dérivés de l'acide anthranilique, montrant la polyvalence de l'this compound en chimie synthétique .
Intermédiaire pour les dérivés fonctionnels
Les esters d'this compound peuvent être utilisés pour accéder à une large gamme de dérivés fonctionnels. Ces dérivés sont des intermédiaires précieux dans la synthèse de molécules plus complexes, qui peuvent avoir diverses applications dans le développement de médicaments et d'autres domaines de la recherche chimique .
Applications de la chimie verte
Le composé a également trouvé une utilisation dans les applications de la chimie verte. Par exemple, une méthode a été développée pour l'acyloxylation directe des indolin-3-ones avec des acides carboxyliques en utilisant l'iodure de potassium comme catalyseur et le peroxyde d'hydrogène comme oxydant vert . Ce processus illustre l'engagement envers une synthèse chimique respectueuse de l'environnement.
Mécanisme D'action
Target of Action
Indoline-3-carboxylic acid, like other indole derivatives, is known to interact with various biological targets. Indole compounds have unique properties of mimicking peptide structures and reversible binding to enzymes . They are of great exploitative value in the regulation of plant growth, stimulating root and fruit formation, and activating the plant’s immune system against biotic and abiotic factors harmful to the plant .
Mode of Action
The mode of action of indoline-3-carboxylic acid involves its interaction with these targets, leading to various physiological and biochemical changes. For instance, indole compounds bind to hormone receptors in plant cells to form complexes that recognize hormone signals, triggering a series of physiological and biochemical reactions in the plant .
Biochemical Pathways
Indoline-3-carboxylic acid affects several biochemical pathways. In plants, it is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The induction of salicylic acid (SA) and jasmonic acid (JA) biosynthesis can be induced, resulting in the hypersensitive reaction (HR) of the plant cell, which leads to its death to protect the plant from further colonization of pests and diseases .
Pharmacokinetics
It is known that indole and its derivatives, produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, can circulate in the plasma, exerting a variety of local and heterotopic biological effects .
Result of Action
The result of the action of indoline-3-carboxylic acid is the regulation of plant growth and enhancement of plant resistance to biotic and abiotic stresses . It also plays a role in activating the plant’s immune system, making it better defend against agricultural pests and diseases .
Action Environment
The action, efficacy, and stability of indoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the presence of molecular oxygen can affect the synthesis of indole-3-carboxylic acids . Additionally, the gut microbiota is involved in the bioconversion of indoles from tryptophan, which is an essential amino acid derived entirely from the diet .
Safety and Hazards
Indoline-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are advised .
Orientations Futures
The synthesis of Indoline-3-carboxylic acid and its derivatives has attracted the attention of the chemical community due to their significant biological properties . Future research may focus on developing new methods for the synthesis of Indoline-3-carboxylic acid and its derivatives, as well as exploring their potential applications in various fields .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-4,7,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHBTEVUVWXEBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599284 | |
| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39891-70-8 | |
| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20599284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydro-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Indoline-3-carboxylic acid a promising organocatalyst?
A: Indoline-3-carboxylic acid has emerged as a valuable organocatalyst, particularly for asymmetric Mannich-type reactions. Research has shown its ability to effectively catalyze the reaction of enolizable aldehydes with aldimines, resulting in the formation of Mannich bases with excellent anti-diastereoselectivity (up to 96% d.e.) and enantioselectivity (up to < 98% e.e.) at low temperatures (-55 °C) [, ]. This high level of stereocontrol is crucial for synthesizing enantiomerically pure compounds, which are essential in various fields, including pharmaceuticals and materials science.
Q2: How does the structure of Indoline-3-carboxylic acid contribute to its catalytic activity?
A: The presence of both a carboxylic acid group and a chiral center at the indoline ring's 3-position are key structural features responsible for the catalytic activity of Indoline-3-carboxylic acid []. Researchers have investigated structural analogs, including diphenylcarbinol and O-protected silyl ether derivatives. While these analogs showed some activity, they did not achieve the same levels of diastereo- and enantioselectivity as the carboxylic acid, highlighting the crucial role of this functional group in promoting the desired stereochemical outcome [].
Q3: Are there any specific examples of reactions where Indoline-3-carboxylic acid has been successfully employed?
A: Beyond its success in asymmetric Mannich-type reactions, Indoline-3-carboxylic acid has shown promise in other synthetic applications. Notably, it plays a key role in a visible-light photoredox-catalyzed process that facilitates the dearomative arylcarboxylation of indoles with CO2 []. This multicomponent reaction provides a green and efficient pathway for synthesizing functionalized indolines, highlighting the versatility of Indoline-3-carboxylic acid in organic synthesis.
Q4: Is there any research on the environmental impact of Indoline-3-carboxylic acid?
A: Interestingly, research has identified a bacterium, Pseudomonas aeruginosa Gs, isolated from mangrove sediment, capable of aerobically degrading 3-methylindole (skatole) []. This bacterium utilizes 3-methylindole as its sole carbon and energy source, metabolizing it through a pathway that involves Indoline-3-carboxylic acid as an intermediate, eventually leading to the formation of indoline-3-ol []. This finding suggests a potential biodegradation pathway for Indoline-3-carboxylic acid in the environment, which could be relevant for understanding its environmental fate and impact.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;hydrochloride](/img/structure/B1258324.png)
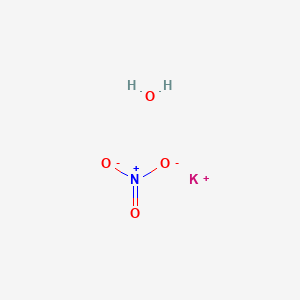
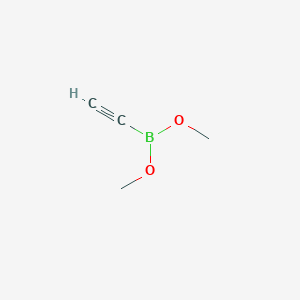

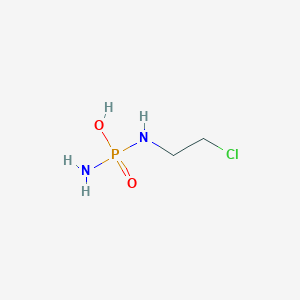


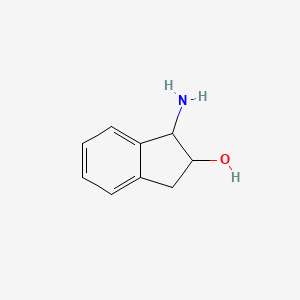
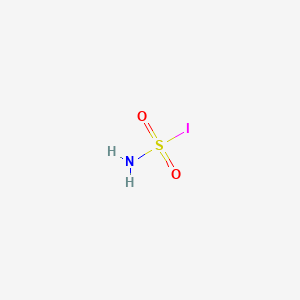
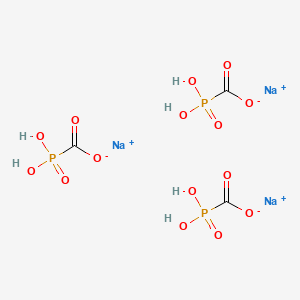

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)
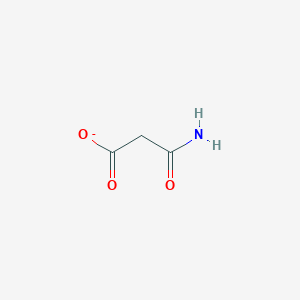
![2,5-Dioxo-1-((5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl)oxy)pyrrolidine-3-sulfonic acid](/img/structure/B1258347.png)